Propargyl chloride
Overview
Description
Propargyl chloride, also known as 3-chloroprop-1-yne, is an organic compound with the chemical formula HC≡CCH₂Cl. It is a colorless liquid that is insoluble in water and has a pungent odor. This compound is a versatile alkylating agent used in organic synthesis, particularly in the formation of carbon-carbon bonds .
Mechanism of Action
Target of Action
Propargyl chloride is an efficient propargylating agent . It primarily targets molecules that can undergo nucleophilic substitution reactions . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as propargylation . This involves the displacement of a propargylic alcohol by a nucleophile . The steric hindrance between the substituents in the R group and chloride, as well as the high electronegativity of chlorine, are the two prime reasons for the weakening of the C–O bond and its subsequent cleavage .
Biochemical Pathways
The introduction of the propargyl group into small-molecule building blocks opens up new synthetic pathways for further elaboration . The reaction pathway involves an η3-allenylmetal intermediate, which gives a (σ-allenylic)metal complex as well as a (σ-propargylic)metal complex . The attack of a nucleophile on these complexes affords allene derivatives and propargyl substitution products .
Pharmacokinetics
Given its chemical properties, it is likely that it has good solubility in organic solvents , which could influence its absorption and distribution
Result of Action
The primary result of this compound’s action is the generation of propargyl radicals . These radicals can then participate in a variety of reactions, leading to the formation of more complex molecules. For example, it has been used in the synthesis of novel tetraaryl analogs of bisphenol A and triaryl analogs of bisphenol A propargyl resins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a suitable nucleophile is necessary for the propargylation reaction to occur . Additionally, the reaction is sensitive to steric hindrance and the electronegativity of the involved groups . The compound should be stored in a dark place to prevent degradation .
Biochemical Analysis
Biochemical Properties
Propargyl chloride plays a crucial role in biochemical reactions. It is used in the synthesis of propargyl compounds, which have been reported to display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative . The propargyl group can be introduced into bioactive molecules via base- or metal-catalyzed propargylation .
Cellular Effects
This compound and its derivatives have shown cytotoxic activity against various cell lines. For instance, 1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one, a derivative of this compound, showed strong activity against HepG2, LU-1, and Hela cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can generate propargyl radicals, which can interact with various biomolecules . The presence of a propargyl group can be visualized by different techniques, including Raman and fluorescence imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl chloride can be synthesized through several methods. One common laboratory method involves the reaction of propargyl alcohol with thionyl chloride (SOCl₂) or phosgene (COCl₂). The reaction with thionyl chloride typically occurs at room temperature, while the reaction with phosgene requires a catalyst and higher temperatures .
Industrial Production Methods: On an industrial scale, this compound is often produced by the continuous reaction of propargyl alcohol with a chlorinating agent in the presence of a catalyst. The reaction is carried out at temperatures ranging from 40 to 70°C. Phosgene is preferred as the chlorinating agent due to its efficiency and the formation of less toxic by-products .
Chemical Reactions Analysis
Types of Reactions: Propargyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: this compound can react with nucleophiles to form substituted propargyl compounds.
Oxidation: this compound can be oxidized to form propargyl alcohol or other oxidized derivatives.
Reduction: Reduction of this compound can yield propargyl alcohol or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or potassium hydroxide (KOH) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products:
Nucleophilic Substitution: Substituted propargyl compounds such as propargyl amines, propargyl alcohols, and propargyl thiols.
Oxidation: Propargyl alcohol and other oxidized derivatives.
Reduction: Propargyl alcohol and other reduced products.
Scientific Research Applications
Propargyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Propargyl Alcohol: While propargyl alcohol shares the propargyl group, it lacks the chlorine atom, resulting in different reactivity and applications.
Propargyl Bromide: This compound is similar to this compound but has a bromine atom instead of chlorine, leading to differences in reactivity and selectivity.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, particularly nucleophilic substitution, oxidation, and reduction. Its high reactivity and versatility make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-chloroprop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl/c1-2-3-4/h1H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZPPWWHKPGCHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060789 | |
Record name | 1-Propyne, 3-chloro- | |
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Molecular Weight |
74.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Yellow to pale brown liquid with a pungent unpleasant odor; [Alfa Aesar MSDS] | |
Record name | Propargyl chloride | |
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CAS No. |
624-65-7 | |
Record name | 3-Chloro-1-propyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-65-7 | |
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Record name | Propargyl chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624657 | |
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Record name | Propargyl chloride | |
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Record name | 1-Propyne, 3-chloro- | |
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Record name | 1-Propyne, 3-chloro- | |
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Record name | 3-chloropropyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.870 | |
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Record name | PROPARGYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M62YFL252 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of propargyl chloride?
A1: this compound has the molecular formula C3H3Cl and a molecular weight of 76.53 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. Proton resonance signals of the methylene and ethynyl hydrogens in this compound exhibit an upfield shift when transitioning from cyclohexane to benzene as a solvent, indicating complex formation. [] Infrared multiphoton excitation studies, coupled with UV excitation, have revealed insights into the photochemistry of this compound, including evidence of infrared multiphoton dissociation on the ground electronic state. [] Additionally, studies employing high-resolution electron energy loss spectroscopy (HREELS) and X-ray photoelectron spectroscopy (XPS) have provided valuable information about the vibrational and electronic features of this compound when adsorbed onto silicon surfaces. []
Q3: How does this compound react with nucleophiles?
A3: this compound readily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity stems from the electrophilic nature of the carbon atom bonded to the chlorine. For example, this compound reacts with sodium phenolthiolate, leading to the formation of phenyl propargyl sulfone. []
Q4: Can this compound be used in cyclization reactions?
A4: Yes, this compound is a valuable building block in various cyclization reactions. For instance, palladium(0)-catalyzed cyclization of propargyl chlorides, alongside bromoallenes and carbonates containing internal nucleophiles like hydroxy and benzamide groups, can stereoselectively yield functionalized tetrahydrofuran. The reaction's effectiveness depends on the relative configuration of the benzamide and leaving groups, as well as the leaving group's nature. This bis-cyclization strategy has proven useful in the total synthesis of pachastrissamine, a bioactive marine natural product. []
Q5: How does the presence of a triple bond in this compound influence its reactivity?
A5: The triple bond in this compound participates in various reactions, including:
- Alkoxycarbonylation: this compound undergoes alkoxycarbonylation reactions to form chlorotetrolic esters. [, ] This reaction involves the insertion of carbon monoxide into the carbon-chlorine bond, followed by reaction with an alcohol.
- Click Chemistry: this compound acts as a precursor to propargyl azides, which readily participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), a prominent example of click chemistry. []
- Polymerization: this compound can undergo polymerization reactions, leading to the formation of polymers with conjugated bond systems. This polymerization is initiated by the opening of the propargyl triple bond, often activated by interaction with other molecules, such as poly(4-vinylpyridine). []
Q6: Are there any stereoselective reactions involving this compound?
A6: Yes, this compound can participate in enantioselective reactions. For instance, an iridium-catalyzed transfer hydrogenative coupling reaction involving propargyl chlorides and primary benzylic alcohols yields products of propargylation with high enantiomeric excess (ee). [, ] This reaction utilizes [Ir(cod){(R)-segphos}]OTf (cod = 1,5-cyclooctadiene, segphos = 5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole, Tf = trifluoromethanesulfonyl) as a catalyst and proceeds through a hydrogen exchange mechanism, forming allenyliridium-aldehyde pairs that subsequently combine to generate the desired chiral propargylation products.
Q7: How does this compound react with organometallic reagents?
A7: this compound reacts with organolithium reagents, such as methyllithium (MeLi) and n-butyllithium (n-BuLi), to form 3-chloro-1-propynyllithium. [] This organolithium species is a valuable intermediate in organic synthesis, reacting with various electrophiles to form substituted alkynes. For instance, it can be used to synthesize chlorotetrolic esters. []
Q8: Can this compound be used to synthesize heterocycles?
A8: Yes, this compound is a valuable precursor for synthesizing selenium-containing heterocycles. For example, aryl isoselenocyanates react with this compound in the presence of malononitrile and triethylamine to yield 2-(3-aryl-2,3-dihydro-4-methyl-1,3-selenazol-2-ylidene)malononitriles as major products. [] Additionally, this compound can be employed in synthesizing linear and angular thienocoumarins and thiopyranocoumarins. []
Q9: What are the applications of this compound in material science?
A9: this compound is used to synthesize oligomers with triple side-chain bonds, which can be further modified through reactions like hydrogenation and aminomethylation. [] Additionally, it can be utilized in the synthesis of silica nanoparticles incorporating triazolyl macrocycles, which are of interest due to their potential applications in various fields like catalysis and sensing. []
Q10: How is computational chemistry used to study the reactions of this compound?
A10: Computational chemistry plays a crucial role in understanding the reactivity of this compound:
- Reaction Mechanisms: Ab initio calculations have been used to investigate the reaction mechanisms of this compound with chlorine radicals, providing insights into the addition, metathesis, and isomerization pathways involved. []
- Potential Energy Surfaces: Density functional theory (DFT) calculations help map the potential energy surfaces of reactions involving this compound. These calculations provide information about the relative energies of reactants, intermediates, transition states, and products, enabling researchers to predict reaction pathways and product distributions. [, ]
- Tunneling Effects: Theoretical investigations have revealed the significance of quantum mechanical tunneling in the dissociation of the this compound molecular ion. This understanding is crucial for accurately predicting reaction rates and product branching ratios. []
- Photodissociation Dynamics: Computational methods, such as multireference ab initio calculations, help analyze the photodissociation dynamics of this compound. These calculations allow researchers to identify the electronic states involved in the photodissociation process and understand the energy partitioning among the photofragments. []
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